molecular formula C12H10BrN3O B1518969 3-amino-N-(5-bromopyridin-2-yl)benzamide CAS No. 1039972-12-7

3-amino-N-(5-bromopyridin-2-yl)benzamide

Cat. No. B1518969
M. Wt: 292.13 g/mol
InChI Key: WMPVJUVITZVYGW-UHFFFAOYSA-N
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Description

“3-amino-N-(5-bromopyridin-2-yl)benzamide” is a chemical compound with a molecular formula of C12H10BrN3O. It is used in various applications, including as a reagent in the synthesis of other compounds .


Molecular Structure Analysis

The molecular structure of “3-amino-N-(5-bromopyridin-2-yl)benzamide” consists of a benzamide group attached to a bromopyridinyl group via an amine linkage . The compound has a molecular weight of 292.13 g/mol.

Scientific Research Applications

Intermolecular Interactions and Structural Analysis

Research has focused on the synthesis and structural characterization of antipyrine-like derivatives, including compounds similar to 3-amino-N-(5-bromopyridin-2-yl)benzamide. These studies have highlighted the significance of intermolecular interactions, such as hydrogen bonds and π-interactions, in stabilizing the crystal packing of these compounds. The solid-state structures have been thoroughly analyzed through Hirshfeld surface analysis and DFT calculations, revealing insights into the energetic contributions of different interactions (Saeed et al., 2020).

Synthesis and Reactivity

In the realm of synthetic chemistry, various methodologies have been developed to synthesize benzamide derivatives and their analogs efficiently. These methods involve reactions under specific conditions to achieve high yields and desired functionalities. For example, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a related compound, has been described, showcasing an efficient pathway to obtain compounds with potential as dopamine D2 and D3 and serotonin-3 receptors antagonists (Hirokawa et al., 2000).

Biological Activity and Potential Applications

Benzamide derivatives, including those structurally related to 3-amino-N-(5-bromopyridin-2-yl)benzamide, have been explored for their potential biological activities. For instance, the synthesis and neuroleptic activity of specific benzamides have been studied, demonstrating their inhibitory effects on stereotyped behavior in rats and highlighting a correlation between structure and activity. These compounds have shown promise as potential neuroleptics, with some derivatives being significantly more active than existing medications (Iwanami et al., 1981).

Additionally, novel synthesis routes have been developed for benzamide-based 5-aminopyrazoles and their fused heterocycles, showing remarkable antiavian influenza virus activity. This research underscores the versatility of benzamide derivatives in medicinal chemistry and their potential as antiviral agents (Hebishy et al., 2020).

properties

IUPAC Name

3-amino-N-(5-bromopyridin-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3O/c13-9-4-5-11(15-7-9)16-12(17)8-2-1-3-10(14)6-8/h1-7H,14H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPVJUVITZVYGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)NC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-(5-bromopyridin-2-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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